molecular formula C15H18BrN5O2 B6456802 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2549042-09-1

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B6456802
CAS No.: 2549042-09-1
M. Wt: 380.24 g/mol
InChI Key: LTZCDWBNAJUYCQ-UHFFFAOYSA-N
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Description

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the bromopyrimidine precursor. This is followed by the introduction of the piperidine ring and the formation of the imidazolidine-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the bromopyrimidine moiety or other functional groups within the molecule.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and imidazolidine-dione core contribute to the compound’s overall bioactivity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Uniqueness

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its imidazolidine-dione core, in particular, differentiates it from other bromopyrimidine derivatives, providing unique opportunities for research and application.

Properties

IUPAC Name

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZCDWBNAJUYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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